molecular formula C23H29N7 B1417709 2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine CAS No. 1171229-00-7

2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine

Cat. No.: B1417709
CAS No.: 1171229-00-7
M. Wt: 403.5 g/mol
InChI Key: ZXRLTJGCSYNQMQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrazolo-pyrimido-azepine core substituted with a 4-isopropylpiperazinyl group at position 2 and a 4-methylphenyl group at position 7. Its molecular formula is C₁₇H₂₅N₇, with a molecular weight of 327.44 g/mol and a CAS registry number 1172755-94-0 . The structure combines a fused tricyclic system (pyrazolo[3,4-b]pyrimido[4,5-d]azepine) with a piperazine ring, which is known to influence pharmacokinetic properties such as solubility and receptor binding.

Properties

IUPAC Name

4-(4-methylphenyl)-13-(4-propan-2-ylpiperazin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7/c1-16(2)28-10-12-29(13-11-28)23-25-14-18-8-9-24-22-20(21(18)26-23)15-30(27-22)19-6-4-17(3)5-7-19/h4-7,14-16H,8-13H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRLTJGCSYNQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C4=NC(=NC=C4CCNC3=N2)N5CCN(CC5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C23H29N7
  • Molecular Weight : 403.53 g/mol
  • CAS Number : 1171229-00-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and effects on neurotransmitter systems.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
HepG2 (liver cancer)5.2
A-549 (lung cancer)7.8
MCF-7 (breast cancer)6.5

The mechanism of action appears to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells. In vitro studies showed that the compound could significantly suppress cell proliferation and induce cell cycle arrest at the G1 phase.

2. Neurotransmitter Modulation

The compound has also been evaluated for its effects on neurotransmitter systems, particularly its interaction with serotonin receptors. It has shown to inhibit monoamine oxidase (MAO) activity, which is crucial for serotonin metabolism:

  • MAO Inhibition : The compound exhibited a dose-dependent inhibition of MAO activity by up to 63%, suggesting potential use in treating mood disorders or depression .

Study on Anticancer Efficacy

A study conducted by Harutyunyan et al. demonstrated that derivatives of the compound were effective against sarcoma models. The results indicated a high level of suppression of DNA methylation comparable to established chemotherapeutics like doxorubicin .

Neuropharmacological Effects

Research published in Results in Chemistry explored the neuropharmacological profile of the compound, noting its potential as an antidepressant due to its MAO inhibitory properties .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other similar heterocyclic compounds:

Compound Biological Activity Reference
2-(4-Methylpiperazin-1-yl)-9-(4-methylphenyl)-...Anticancer, MAO inhibition
2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-...Antimicrobial
2-(3,5-Dimethylpiperidin-1-yl)-9-(4-methylphenyl)-...Anticancer

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazolo-pyrimidine derivatives, which are studied for their diverse pharmacological activities. Below is a comparative analysis with structurally related analogs:

Structural Analogs with Modified Piperazine Substituents

  • 2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine (CAS: 1171156-59-4) :
    • Key Difference : Replaces the isopropyl group with a bulkier isobutyl substituent.
    • Impact : Increased steric hindrance from the isobutyl group may reduce binding affinity to targets requiring precise steric complementarity. However, enhanced lipophilicity could improve tissue penetration.

Pyrazolo-Pyrimidine Derivatives with Varied Heterocyclic Frameworks

  • 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives : Key Differences:

Lack the azepine ring, reducing conformational flexibility.

Incorporation of triazolo or imino groups alters electronic properties (e.g., hydrogen-bonding capacity). Impact: Simplified frameworks may enhance metabolic stability but reduce multi-target engagement.

Piperazine-Containing Pharmaceuticals

  • Risperidone derivatives (e.g., 9-Hydroxyrisperidone, CAS: 144598-75-4) : Key Differences: Feature a pyrido[1,2-a]pyrimidin-4-one core instead of a pyrazolo-pyrimido-azepine system.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Piperazine Substituent Molecular Weight (g/mol) Key Properties
Target Compound Pyrazolo-pyrimido-azepine 4-Isopropyl 327.44 Balanced lipophilicity, moderate steric bulk
2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-... Pyrazolo-pyrimido-azepine 4-Isobutyl 341.49* Higher lipophilicity, increased steric bulk
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo-pyrimidine None ~250 (estimated) Reduced flexibility, higher polarity
9-Hydroxyrisperidone Pyrido[1,2-a]pyrimidin-4-one 4-Fluorobenzisoxazolyl 410.45 High polarity, CNS-targeting

*Estimated based on structural similarity.

Molecular Descriptor Analysis

Evidence from molecular van der Waals space studies suggests that:

  • The isopropyl group in the target compound contributes a van der Waals volume of ~75 ų, whereas the isobutyl analog adds ~90 ų. This difference may influence packing in crystal lattices or binding pocket interactions.
  • The fused tricyclic system in the target compound provides a planar aromatic region, favoring π-π stacking interactions absent in non-fused analogs like pyrazolo[3,4-d]pyrimidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 2
2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine

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